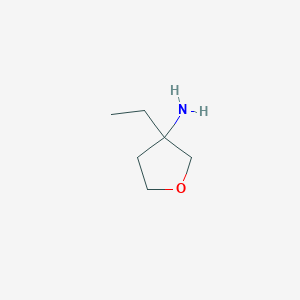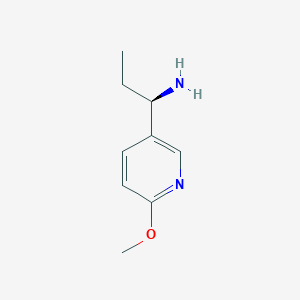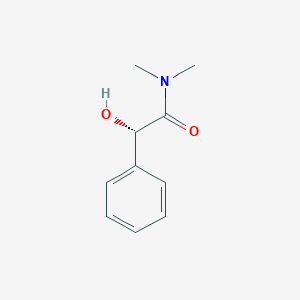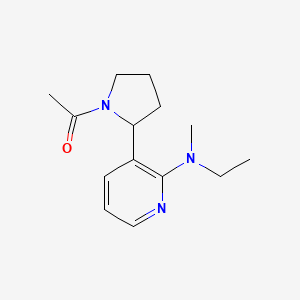
3-Ethyloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyloxolan-3-amine, also known as N-ethyltetrahydro-3-furanamine, is a versatile organic compound with a molecular formula of C6H13NO. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The presence of an ethyl group and an amine group attached to the oxolane ring makes it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloxolan-3-amine typically involves the reaction of ethylamine with tetrahydrofuran (THF) under controlled conditions. One common method is the reductive amination of THF with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large volumes of reactants. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, is also employed to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, saturated amines, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Ethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. In enzyme-catalyzed reactions, the compound acts as a substrate, undergoing transformation to yield specific products. The oxolane ring structure also contributes to its reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
N-Methyloxolan-3-amine: Similar in structure but with a methyl group instead of an ethyl group.
N-Propyl-oxolan-3-amine: Contains a propyl group, leading to different chemical properties.
N-Butyl-oxolan-3-amine: Features a butyl group, resulting in variations in reactivity and applications.
Uniqueness: 3-Ethyloxolan-3-amine stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-ethyloxolan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-2-6(7)3-4-8-5-6/h2-5,7H2,1H3 |
InChI-Schlüssel |
XPTBSIRVRXHOLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCOC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)





![4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)


![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)


![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
